4-(Thiophen-2-yl)pyrimidin-2-amine
Overview
Description
4-(Thiophen-2-yl)pyrimidin-2-amine is a compound that belongs to a class of molecules that contain both thiophene and pyrimidine moieties. These types of compounds are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. The thiophene ring is known for its electron-rich properties, while the pyrimidine ring can participate in hydrogen bonding and other interactions due to its nitrogen atoms.
Synthesis Analysis
The synthesis of thiophene-pyrimidine derivatives can be achieved through various methods. One approach involves the Gewald reaction, which is a multicomponent reaction that can be used to synthesize 2-aminothiophene derivatives, followed by a condensation-cyclization reaction with benzonitriles to afford thieno[2,3-d]pyrimidin-4-amines in excellent yields . Another method includes the use of ultrasound irradiation and samarium perchlorate as a catalyst to synthesize novel dihydropyrimidin-(thio)ones, which demonstrates the versatility of synthetic techniques available for these compounds . Additionally, a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction has been reported, highlighting the trend towards more environmentally friendly synthetic methods .
Molecular Structure Analysis
The molecular structure of thiophene-pyrimidine derivatives is characterized by the presence of alternate pi-rich and pi-poor units, which can be optimized using density functional theory to improve intra-molecular charge transfer properties . The frontier molecular orbitals, such as the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), play a crucial role in determining the electronic properties of these compounds .
Chemical Reactions Analysis
Thiophene-pyrimidine derivatives can undergo various chemical reactions, including cyclization and condensation reactions, to form more complex heterocyclic structures. For instance, the reaction of phenyl thiourea with different aryl anilines followed by cyclization with sulfur and iodine can lead to a variety of substituted pyrimidine derivatives . These reactions are often facilitated by the presence of functional groups that can act as nucleophiles or electrophiles, enabling the formation of diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-pyrimidine derivatives are closely related to their molecular structure. The presence of thiophene and pyrimidine rings contributes to the electron-donating and electron-withdrawing characteristics of these compounds, respectively. This push-pull strategy can be used to tune the electronic, photophysical, and charge transfer properties of the derivatives, potentially leading to materials with better or comparable properties to commonly used charge transfer materials like pentacene and electron transfer materials like tris(8-hydroxyquinolinato)aluminum . The smaller reorganization energies of these compounds suggest that they may have superior electron transfer properties .
Scientific Research Applications
Antifungal Applications
- Antifungal Effectiveness : Derivatives of 4-(Thiophen-2-yl)pyrimidin-2-amine, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, have demonstrated significant antifungal properties against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antibacterial Applications
- Synthesis and Antibacterial Evaluation : Compounds derived from 4-(Thiophen-2-yl)pyrimidin-2-amine, such as N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines, have been evaluated for antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus (Patel & Patel, 2017).
Antimicrobial and Anticancer Applications
- Structural Elucidation and Antimicrobial Evaluation : Novel triazolo and pyrimidinone derivatives of 4-(Thiophen-2-yl)pyrimidin-2-amine have been synthesized, displaying mild antimicrobial activities and potential as anticancer agents (Gomha et al., 2018).
Synthesis and Fluorescence Binding Studies
- Fluorescence Binding with Bovine Serum Albumin : Derivatives like (E)-4-(3-oxo-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)phenyl-acetate have been synthesized and studied for interactions with bovine serum albumin, revealing insights into their binding mechanisms and potential biomedical applications (Meng et al., 2012).
Charge Transfer and Photophysical Properties
- Quantum Chemical Investigations : Studies on 4,6-di(thiophen-2-yl)pyrimidine derivatives have been conducted to understand their charge transfer properties and potential for use in materials science, particularly for electron transfer applications (Irfan, 2014).
Safety And Hazards
properties
IUPAC Name |
4-thiophen-2-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOUSLAWDHODKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377431 | |
Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Thiophen-2-yl)pyrimidin-2-amine | |
CAS RN |
154321-60-5 | |
Record name | 4-(2-Thienyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154321-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.